

# dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate melting point

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate*

Cat. No.: *B1315111*

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## An In-depth Technical Guide to **Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and characterization of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** for researchers, scientists, and professionals in drug development. While a specific experimentally determined melting point for this compound is not readily available in the public domain, this guide offers a detailed protocol for its synthesis and a standard methodology for its melting point determination.

## Physicochemical Properties

A summary of the available quantitative data for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** (CAS No: 33146-99-5) is presented below. It is important to note that the melting point for this specific compound is not consistently reported in publicly accessible chemical databases.

Property	Value	Source
CAS Number	33146-99-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	198.18 g/mol	[1]
Boiling Point	303.2°C at 760 mmHg	[1]
Density	1.29 g/cm <sup>3</sup>	[1]
Flash Point	137.2°C	[1]
Melting Point	Not Reported	N/A

## Experimental Protocols

A plausible and detailed two-step experimental protocol for the synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is provided below. This is followed by a general procedure for the determination of the melting point of a crystalline solid.

### Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

The synthesis of the target compound can be achieved in two main steps:

- Synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate.
- N-methylation of the precursor to yield the final product.

#### Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This procedure is adapted from the known synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate. [2]

- Materials:
  - 3,5-Pyrazoledicarboxylic acid

- Methanol (MeOH)
- Thionyl chloride (SOCl<sub>2</sub>) or Hydrogen Chloride (HCl) gas
- Nitrogen gas (N<sub>2</sub>) (optional, for inert atmosphere)
- Procedure using Thionyl Chloride:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-pyrazoledicarboxylic acid hydrate (e.g., 5 g, 28.71 mmol) in methanol (50 mL).[\[2\]](#)
  - Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.[\[2\]](#)
  - Slowly add thionyl chloride (e.g., 6.28 mL, 86.15 mmol) to the solution.[\[2\]](#)
  - After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.[\[2\]](#)
  - After the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain the crude product.[\[2\]](#)
  - The crude product can be purified by recrystallization from a suitable solvent like methanol. The reported melting point of the pure product is 142-143°C.[\[2\]](#)
- Alternative Procedure using HCl gas:
  - Suspend 3,5-pyrazoledicarboxylic acid (e.g., 31.7 g, 0.203 mol) in methanol (125 mL).[\[2\]](#)
  - Saturate the mixture with gaseous hydrogen chloride (HCl).[\[2\]](#)
  - Heat the reaction mixture to reflux for 3 hours.[\[2\]](#)
  - Allow the mixture to stand overnight at room temperature.[\[2\]](#)
  - Collect the resulting precipitate by filtration and wash with cold methanol to yield the desired product.[\[2\]](#)

Step 2: N-methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This is a generalized procedure for the N-methylation of a pyrazole, based on similar alkylation reactions.<sup>[3]</sup>

- Materials:
  - Dimethyl 1H-pyrazole-3,5-dicarboxylate (from Step 1)
  - Methyl iodide ( $\text{CH}_3\text{I}$ ) or Dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ )
  - A suitable base (e.g., potassium carbonate ( $\text{K}_2\text{CO}_3$ ), sodium hydride ( $\text{NaH}$ ))
  - A suitable solvent (e.g., acetone, dimethylformamide (DMF), acetonitrile)
- Procedure:
  - In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in the chosen solvent.
  - Add the base (e.g., 1.1 to 1.5 equivalents of  $\text{K}_2\text{CO}_3$ ).
  - Add the methylating agent (e.g., 1.1 to 1.5 equivalents of methyl iodide) dropwise at room temperature.
  - Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time (typically monitored by Thin Layer Chromatography, TLC, for completion).
  - Once the reaction is complete, filter off the inorganic salts.
  - Remove the solvent from the filtrate under reduced pressure.
  - The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

## Melting Point Determination

The following is a general protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.<sup>[4][5]</sup>

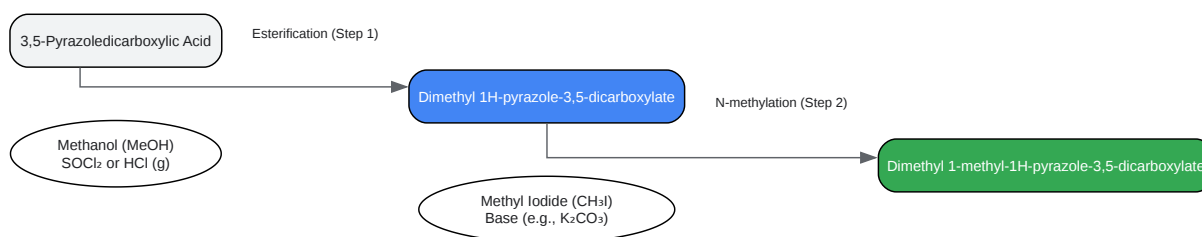
- Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- The purified solid sample of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**
- Spatula
- Watch glass
- Procedure:
  - Ensure the sample is completely dry and finely powdered.[6]
  - Place a small amount of the powdered sample on a clean, dry watch glass.
  - Gently tap the open end of a capillary tube into the powder to introduce a small amount of the solid.[5]
  - Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.[4]
  - Place the capillary tube into the sample holder of the melting point apparatus.[5]
  - Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
  - Allow the apparatus to cool.
  - Prepare a new sample and set the starting temperature to about 15-20°C below the approximate melting point.[4]
  - Heat the sample at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

- A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

## Visualizations

The following diagram illustrates the proposed synthetic workflow for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.



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Caption: Proposed two-step synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

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## References

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- To cite this document: BenchChem. [dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate melting point]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315111#dimethyl-1-methyl-1h-pyrazole-3-5-dicarboxylate-melting-point]

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